2,3-二氨基苯甲腈

描述

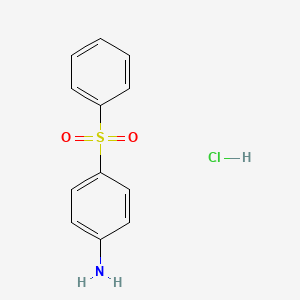

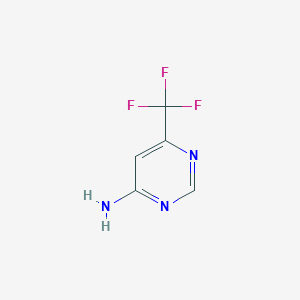

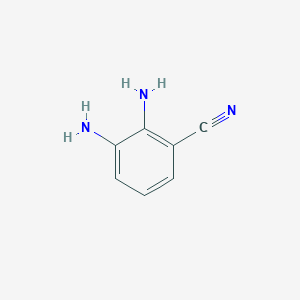

2,3-Diaminobenzonitrile is a chemical compound with the molecular formula C7H7N3 . It is used as a synthetic intermediate .

Synthesis Analysis

2,3-Diaminomaleonitrile, a tetramer of hydrogen cyanide, has reactivity comparable to o-phenylenediamine and is a versatile, cheap, and readily accessible building block towards the synthesis of a variety of organic compounds . The synthesis of 2,3-diaminophenazine involves refluxing o-phenylenediamine and copper chloride dihydrate in anhydrous acetonitrile .Molecular Structure Analysis

The molecular structure of 2,3-Diaminobenzonitrile consists of a benzene ring with two amino groups and a nitrile group attached to it . The InChI code for this compound is 1S/C7H7N3/c8-4-5-2-1-3-6 (9)7 (5)10/h1-3H,9-10H2 .Physical And Chemical Properties Analysis

2,3-Diaminobenzonitrile has a molecular weight of 133.15 g/mol . It has a topological polar surface area of 75.8 Ų and a complexity of 158 . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors .科学研究应用

Medicine: Pharmacokinetics and Drug Development

2,3-Diaminobenzonitrile: has properties that make it valuable in the field of medicine, particularly in pharmacokinetics and drug development. Its physicochemical properties, such as high GI absorption and non-permeability to the blood-brain barrier, make it a candidate for designing drugs that require systemic effects without central nervous system involvement . Moreover, its inhibitory action on CYP3A4, a key enzyme in drug metabolism, can be crucial for studying drug-drug interactions .

Material Science: Polymer Synthesis

In material science, 2,3-Diaminobenzonitrile serves as a monomer for the synthesis of specialized polymers. Its two amine groups can participate in polymerization reactions, leading to the formation of novel polymeric materials with potential applications in high-performance plastics or advanced composite materials .

Environmental Science: Analyte Detection

Environmental science benefits from the use of 2,3-Diaminobenzonitrile in the detection of various analytes. Its structure allows it to act as a chelating agent, which can be used in the development of sensors for the detection of heavy metals and other pollutants in water and soil samples .

Analytical Chemistry: Chromatography and Spectroscopy

2,3-Diaminobenzonitrile: is utilized in analytical chemistry as a derivatization agent in chromatography and spectroscopy. It reacts with aldehydes and ketones to form Schiff bases, which can be detected with greater sensitivity and specificity in analytical instruments .

Biochemistry: Enzyme Function Studies

In biochemistry, 2,3-Diaminobenzonitrile can be used to study enzyme functions. Its structural similarity to natural biochemicals allows it to act as an inhibitor or substrate analog, providing insights into enzyme mechanisms and pathways .

Industrial Applications: Chemical Manufacturing

Industrially, 2,3-Diaminobenzonitrile is involved in the synthesis of dyes, pigments, and other fine chemicals. Its reactivity with various chemical groups makes it a versatile intermediate in the manufacture of a wide range of industrial products .

安全和危害

作用机制

Target of Action

The primary targets of 2,3-Diaminobenzonitrile are currently unknown. This compound is a derivative of benzonitrile , which is known to form coordination complexes with transition metals . These complexes are soluble in organic solvents and conveniently labile, making them useful synthetic intermediates . .

Mode of Action

As a derivative of benzonitrile, it may interact with its targets in a similar manner, forming coordination complexes with transition metals . These complexes can be readily displaced by stronger ligands, suggesting that 2,3-Diaminobenzonitrile may act as a ligand in these reactions .

Pharmacokinetics

It is an inhibitor of cyp3a4, another important drug-metabolizing enzyme . Its log P value, a measure of lipophilicity, is 0.82, suggesting it may have good membrane permeability .

Result of Action

As a derivative of benzonitrile, it may have similar effects, such as forming coordination complexes with transition metals . .

Action Environment

It is recommended to be stored in a dark place, sealed in dry conditions, at room temperature , suggesting that light, moisture, and temperature may affect its stability.

属性

IUPAC Name |

2,3-diaminobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c8-4-5-2-1-3-6(9)7(5)10/h1-3H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLPNLUJHBADYPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)N)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60625758 | |

| Record name | 2,3-Diaminobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60625758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Diaminobenzonitrile | |

CAS RN |

73629-43-3 | |

| Record name | 2,3-Diaminobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60625758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Diamino-3-cyanobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。